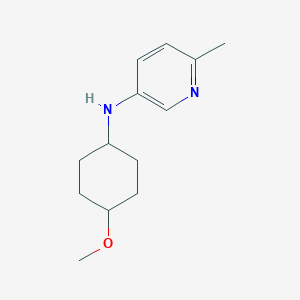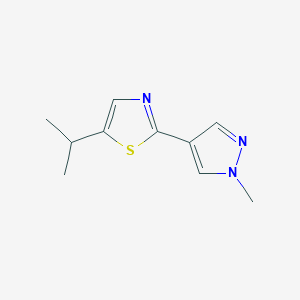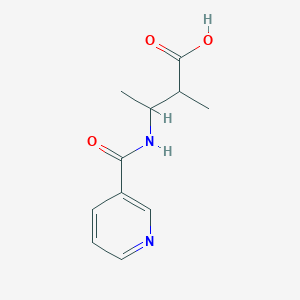![molecular formula C11H13ClN2O3 B6631555 3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631555.png)
3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as CPMA, and it has been synthesized using different methods. In
Mechanism of Action
CPMA acts as a competitive inhibitor of DPP-4, which is involved in the degradation of incretin hormones. Incretin hormones play a crucial role in the regulation of glucose metabolism by stimulating insulin secretion and suppressing glucagon secretion. By inhibiting DPP-4, CPMA increases the levels of incretin hormones, leading to improved glucose metabolism.
Biochemical and Physiological Effects:
CPMA has been shown to improve glucose metabolism in animal models of type 2 diabetes. CPMA treatment leads to increased insulin secretion and decreased blood glucose levels. CPMA has also been shown to have anti-inflammatory and anti-cancer properties. CPMA treatment leads to decreased inflammation and tumor growth in animal models.
Advantages and Limitations for Lab Experiments
CPMA is a potent inhibitor of DPP-4, making it a valuable tool for studying the role of DPP-4 in glucose metabolism and other physiological processes. CPMA is also relatively stable and easy to handle, making it suitable for use in lab experiments. However, CPMA has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
CPMA has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent for type 2 diabetes and other diseases. Future studies should focus on optimizing the synthesis of CPMA and investigating its safety and efficacy in humans. CPMA could also be used as a tool for studying the role of DPP-4 in other physiological processes, such as immune function and inflammation. Additionally, CPMA could be modified to improve its solubility and reduce its potential toxicity, making it a more attractive candidate for drug development.
Synthesis Methods
CPMA can be synthesized using various methods, including the reaction of 5-chloropyridine-2-carboxylic acid with 2-amino-3-methylbutanoic acid. Another method involves the reaction of 5-chloropyridine-2-carboxylic acid with N-(tert-butoxycarbonyl)-2-amino-3-methylbutanoic acid, followed by deprotection of the tert-butoxycarbonyl group. The synthesis of CPMA is a multi-step process that requires careful handling and purification to obtain a high yield of the compound.
Scientific Research Applications
CPMA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. CPMA is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. Therefore, CPMA has been investigated as a potential treatment for type 2 diabetes. CPMA has also been studied for its anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
3-[(5-chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-6(11(16)17)7(2)14-10(15)9-4-3-8(12)5-13-9/h3-7H,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJQNJDWCHBBOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)C1=NC=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine](/img/structure/B6631483.png)

![N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine](/img/structure/B6631498.png)


![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631521.png)
![3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid](/img/structure/B6631527.png)


![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631540.png)

![2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid](/img/structure/B6631563.png)
